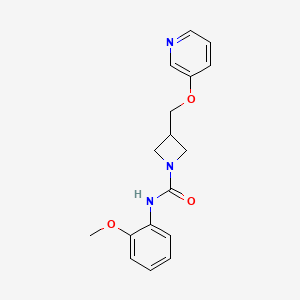
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, also known as MPAC, is a chemical compound that belongs to the class of azetidine carboxamides. MPAC has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain. N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide may also act by modulating the activity of various neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate.
Biochemische Und Physiologische Effekte
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in various in vitro and in vivo studies. Additionally, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to reduce the levels of reactive oxygen species (ROS), which are known to play a role in neurodegenerative diseases. N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has also been shown to increase the levels of GABA and decrease the levels of glutamate, which may contribute to its anticonvulsant and neuroprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of purity. Additionally, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied, and its properties and potential therapeutic applications are well understood. However, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide also has some limitations for lab experiments. It is a relatively new compound, and its long-term effects and potential side effects are not fully understood. Additionally, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide may exhibit different properties in different experimental conditions, which may complicate its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide and its biochemical and physiological effects. Finally, more research is needed to determine the long-term effects and potential side effects of N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide, particularly in humans.
Conclusion
In conclusion, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is a chemical compound with significant potential for therapeutic applications. Its synthesis method is relatively straightforward, and its properties and potential therapeutic applications are well understood. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and long-term effects and potential side effects.
Synthesemethoden
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide can be synthesized by the reaction of 2-methoxybenzyl bromide with 3-pyridylmethanol, followed by the addition of azetidine-1-carboxylic acid and triethylamine. The reaction takes place in the presence of a suitable solvent, such as dichloromethane, and a coupling reagent, such as N,N'-dicyclohexylcarbodiimide. The resulting N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide is then purified by column chromatography, yielding a white solid with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant properties in various in vitro and in vivo studies. Additionally, N-(2-Methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide has been shown to have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-3-(pyridin-3-yloxymethyl)azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-22-16-7-3-2-6-15(16)19-17(21)20-10-13(11-20)12-23-14-5-4-8-18-9-14/h2-9,13H,10-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXXKORZLMZSMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CC(C2)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-3-[(pyridin-3-yloxy)methyl]azetidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

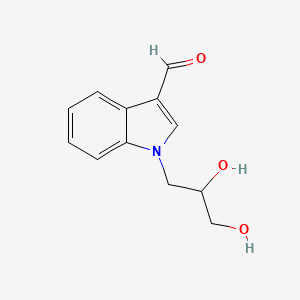
![Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate](/img/structure/B2602110.png)
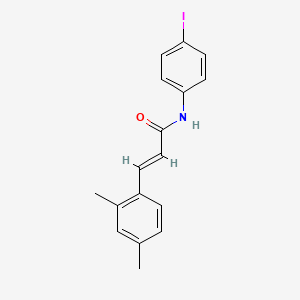
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine](/img/structure/B2602112.png)
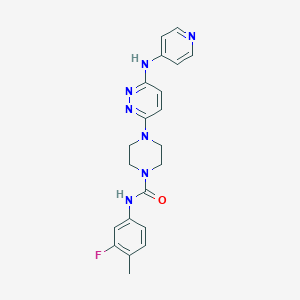
![2-Chloro-N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B2602122.png)
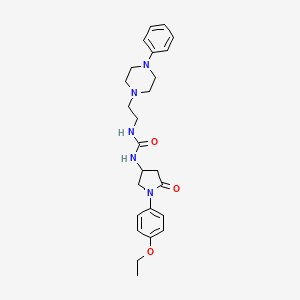
![3-{[2-(4-nitrophenyl)-1,3-thiazol-4-yl]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B2602125.png)
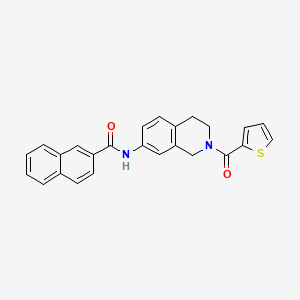
![N-(cyanomethyl)-3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-N-propylbenzamide](/img/structure/B2602128.png)
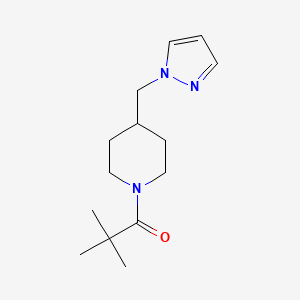
![2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]acetamide](/img/structure/B2602130.png)
![6-Cyclopropyl-2-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2602131.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2602132.png)